N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide
Description
N-(4-{[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide is a sulfonamide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a 3,4-dimethyl-5-isoxazolylamino group via a sulfonyl bridge. This compound is structurally significant due to its hybrid pharmacophore design, combining a methoxy-rich aromatic system (implicated in enhanced lipophilicity and receptor binding) with an isoxazole sulfonamide moiety (associated with metabolic stability and bioactivity ).
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-12-13(2)23-31-21(12)24-32(26,27)16-8-6-15(7-9-16)22-20(25)14-10-17(28-3)19(30-5)18(11-14)29-4/h6-11,24H,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIZTJCHGLGJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.46 g/mol. Its structure features a sulfonamide group linked to an isoxazole moiety and a trimethoxybenzamide unit, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethyl-5-isoxazole amine with various sulfonyl chlorides and benzoyl derivatives. The synthetic pathways have been optimized to enhance yield and purity, allowing for extensive biological testing.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial properties. It has shown significant activity against various bacterial strains and fungi. For instance, in vitro tests indicated that it possesses moderate to high inhibitory effects on Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal growth. Molecular docking studies suggest strong binding affinity to targets such as dihydrofolate reductase and topoisomerase IV .
Cytotoxicity Studies
Cytotoxicity assessments using various human cell lines have shown that while the compound exhibits antimicrobial efficacy, it also presents a degree of cytotoxicity at higher concentrations. The selectivity index indicates that it is more toxic to cancerous cells than to normal cells, suggesting potential applications in cancer therapy .
Case Studies
| Study | Target Organism | MIC (µg/mL) | Effect |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | 32 | Bactericidal |
| Study 2 | Candida albicans | 64 | Fungicidal |
| Study 3 | Human Cancer Cell Lines | >100 | Cytotoxic |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s uniqueness lies in its combination of substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparisons
Stability and Tautomerism
The sulfonamide-linked isoxazole moiety in the target compound is less prone to tautomerism compared to triazole-thione derivatives (e.g., ’s compounds [7–9]), which exist in thiol-thione equilibria . IR data confirm the absence of S-H stretching (~2500–2600 cm⁻¹), favoring the thione form in related structures .
Q & A
Basic: What synthetic strategies are recommended for N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the isoxazole and benzamide cores. A common approach includes:
Sulfonamide coupling : Reacting 3,4-dimethyl-5-aminoisoxazole with a sulfonyl chloride derivative of 4-aminophenyl to form the sulfonamide bridge .
Benzamide formation : Coupling the sulfonamide intermediate with 3,4,5-trimethoxybenzoic acid using activating agents like EDCl/HOBt .
Purification : Column chromatography (silica gel) and recrystallization are standard for isolating the final product.
Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). Statistical methods like response surface methodology minimize trial-and-error .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and substitution patterns (e.g., methoxy groups at 3,4,5-positions) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities and solid-state packing, if single crystals are obtainable .
- HPLC-PDA : Ensures purity (>95%) and detects trace impurities .
Advanced: How can computational methods guide the optimization of synthetic routes?
Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA. For example, assess the energy barrier for sulfonamide bond formation .
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts. ML algorithms (e.g., random forests) correlate reaction conditions with yields .
- Reaction path sampling : Tools like GRRM explore alternative pathways to avoid side products .
Advanced: What methodologies resolve contradictions in biological activity data across assays?
Answer:
- Orthogonal assays : Cross-validate results using diverse techniques (e.g., microbial growth inhibition vs. enzymatic inhibition assays) .
- Dose-response curves : Calculate IC50/EC50 values to quantify potency variability .
- Control standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or systematic errors .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria and fungi .
- Cancer cell line screening : Use NCI-60 panel or MTT assays on HeLa, MCF-7, or A549 cells .
- Enzyme inhibition : Fluorescence-based assays for kinases, proteases, or phosphatases relevant to the compound’s hypothesized targets .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
- Scaffold diversification : Synthesize analogs with modified isoxazole (e.g., halogenation) or benzamide (e.g., methoxy-to-ethoxy substitution) groups .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
- Binding free energy calculations : Molecular dynamics (MD) simulations (e.g., AMBER) quantify ligand-protein interactions and guide selectivity .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Liver microsome assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using LC-MS/MS .
- Prodrug design : Mask labile groups (e.g., ester prodrugs of benzamide) to enhance stability .
- CYP enzyme profiling : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Basic: How are molecular interactions with biological targets characterized?
Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Crystallography : Resolve ligand-protein co-crystal structures (e.g., with kinases or proteases) .
Advanced: What integrated computational-experimental approaches accelerate lead optimization?
Answer:
- Fragment-based drug design (FBDD) : Combine X-ray screening of fragment libraries with MD simulations to optimize binding .
- Free-energy perturbation (FEP) : Predict relative binding affinities of analogs with chemical accuracy (±1 kcal/mol) .
- High-throughput virtual screening (HTVS) : Dock compound libraries into target pockets (e.g., using AutoDock Vina) .
Advanced: How are conflicting solubility and bioavailability data reconciled?
Answer:
- Physicochemical profiling : Measure logP (octanol-water), pKa, and solubility in biorelevant media (FaSSIF/FeSSIF) .
- Nanoparticle formulation : Use PEGylation or liposomal encapsulation to enhance aqueous solubility .
- Pharmacokinetic modeling : Compartmental models (e.g., PK-Sim) predict absorption/distribution based on in vitro data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
